2,6-Dimetil-3-nitropiridin-4-ol

Descripción general

Descripción

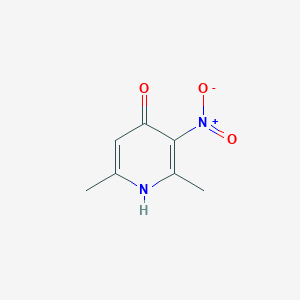

2,6-Dimethyl-3-nitropyridin-4-ol is an organic compound with the molecular formula C7H8N2O3 It is a derivative of pyridine, characterized by the presence of two methyl groups at positions 2 and 6, a nitro group at position 3, and a hydroxyl group at position 4

Aplicaciones Científicas De Investigación

2,6-Dimethyl-3-nitropyridin-4-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mecanismo De Acción

Target of Action

Nitropyridines, a class of compounds to which 2,6-dimethyl-3-nitropyridin-4-ol belongs, are known to interact with various biological targets due to their electron-deficient aromatic ring .

Mode of Action

Nitropyridines, in general, are synthesized through a reaction mechanism that involves the migration of a nitro group from the 1-position to the 3-position by a [1,5] sigmatropic shift . This unique mechanism may influence the interaction of 2,6-Dimethyl-3-nitropyridin-4-ol with its targets.

Pharmacokinetics

The compound’s lipophilicity (Log Po/w) is predicted to be 1.46 (iLOGP), suggesting it may have good bioavailability .

Action Environment

It’s worth noting that the compound is stable under normal storage conditions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-3-nitropyridin-4-ol typically involves the nitration of 2,6-dimethylpyridine. One common method includes the reaction of 2,6-dimethylpyridine with dinitrogen pentoxide (N2O5) in an organic solvent, followed by hydrolysis to yield the desired product . The reaction conditions often require careful control of temperature and solvent choice to achieve high yields.

Industrial Production Methods

Industrial production methods for 2,6-Dimethyl-3-nitropyridin-4-ol may involve similar nitration processes, scaled up for larger batch production. The use of continuous flow reactors and optimized reaction conditions can enhance efficiency and yield in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions

2,6-Dimethyl-3-nitropyridin-4-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

Reduction: Reduction of the nitro group can yield amino derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives with additional oxygen-containing functional groups.

Reduction: Amino derivatives with the nitro group reduced to an amine.

Substitution: Various substituted pyridines depending on the reagents used

Comparación Con Compuestos Similares

Similar Compounds

3-Nitropyridine: Lacks the methyl groups present in 2,6-Dimethyl-3-nitropyridin-4-ol.

2,4-Dimethyl-3-nitropyridine: Similar structure but with different substitution pattern.

2,6-Dimethyl-4-nitropyridine: Similar but with the nitro group at a different position.

Uniqueness

2,6-Dimethyl-3-nitropyridin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Actividad Biológica

2,6-Dimethyl-3-nitropyridin-4-ol is a member of the nitropyridine family, which has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

2,6-Dimethyl-3-nitropyridin-4-ol features a pyridine ring substituted at the 2 and 6 positions with methyl groups, at the 3 position with a nitro group, and possesses a hydroxyl group at the 4 position. This unique combination of functional groups contributes to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₈N₂O₃ |

| Molecular Weight | 180.16 g/mol |

| Log P (octanol-water) | 1.46 |

| Solubility | Soluble in organic solvents |

The biological activity of 2,6-dimethyl-3-nitropyridin-4-ol is primarily attributed to its ability to interact with various biological targets due to its electron-deficient aromatic ring structure. Nitropyridines are known to undergo several chemical reactions that can modify their biological properties:

- Oxidation : Can form nitro derivatives.

- Reduction : The nitro group can be reduced to an amino group.

- Substitution : The hydroxyl group can be replaced by other functional groups.

These reactions enhance the compound's versatility in biological systems and its potential as a pharmacophore.

Anticancer Activity

Recent studies have highlighted the potential of nitropyridine derivatives, including 2,6-dimethyl-3-nitropyridin-4-ol, as microtubule-targeting agents with anticancer properties. Research indicates that these compounds can induce cell cycle arrest in the G2-M phase and inhibit tubulin polymerization by binding to the colchicine site on tubulin . In vivo studies demonstrated significant tumor growth inhibition in murine models when administered intravenously .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Preliminary studies suggest that it exhibits inhibitory effects against various bacterial strains, making it a candidate for further exploration in antibiotic development.

Anti-inflammatory Effects

Nitro compounds are recognized for their anti-inflammatory properties. Research indicates that 2,6-dimethyl-3-nitropyridin-4-ol may modulate inflammatory pathways by inhibiting inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) enzymes, which are critical mediators in inflammatory responses . This suggests potential applications in treating inflammatory diseases.

Case Studies

- Microtubule-targeting Agents : A study demonstrated that 3-nitropyridine analogues could effectively inhibit cancer cell growth by disrupting microtubule dynamics. The structural similarities between these compounds and 2,6-dimethyl-3-nitropyridin-4-ol suggest comparable mechanisms of action .

- Antimicrobial Activity : In vitro assays revealed that derivatives of nitropyridines exhibited significant antibacterial activity against resistant strains of bacteria. Further exploration into the structure-activity relationship (SAR) indicated that modifications at specific positions could enhance efficacy.

Pharmacokinetics

The lipophilicity of 2,6-dimethyl-3-nitropyridin-4-ol (Log P = 1.46) suggests good bioavailability, which is crucial for therapeutic applications. Studies indicate that the compound is stable under standard storage conditions and can be effectively absorbed when administered.

Propiedades

IUPAC Name |

2,6-dimethyl-3-nitro-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-4-3-6(10)7(9(11)12)5(2)8-4/h3H,1-2H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKAUZTQOCSCVLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(=C(N1)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40338455 | |

| Record name | 2,6-Dimethyl-3-nitropyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40338455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13603-45-7 | |

| Record name | 2,6-Dimethyl-3-nitro-4-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13603-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethyl-3-nitropyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40338455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.